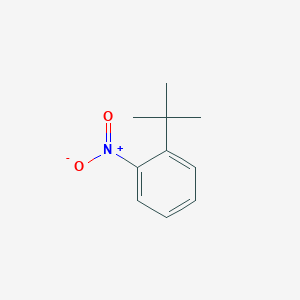

1-tert-Butyl-2-nitrobenzene

描述

1-tert-Butyl-2-nitrobenzene (CAS: 1886-57-3) is an ortho-substituted aromatic compound with a nitro group (-NO₂) and a bulky tert-butyl group (-C(CH₃)₃) attached to the benzene ring. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.216 g/mol . Key physical properties include a boiling point of 256.2°C (at 760 mmHg) and a density of 1.1 g/cm³ . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing nitro group and steric effects from the tert-butyl substituent .

属性

IUPAC Name |

1-tert-butyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTHGPTVKBEURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172233 | |

| Record name | 1-tert-Butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1886-57-3 | |

| Record name | 1-(1,1-Dimethylethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1886-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-Butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Reagents

The nitration is typically performed using a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures. For example, Shoesmith and Mackie (1928) reported a three-step synthesis starting with tert-butylbenzene:

-

Nitration : Treatment with concentrated nitric acid at 60°C introduces the nitro group predominantly at the ortho position relative to the tert-butyl group.

-

Reduction : Subsequent reduction using hydrogen sulfide (H₂S) in alcoholic ammonia converts byproducts such as dinitro derivatives into amines.

-

Diazotization : Final treatment with absolute-alcoholic sulfuric acid isolates the target compound via diazotization and purification.

Key parameters influencing regioselectivity include:

-

Temperature : Elevated temperatures (50–60°C) favor ortho-nitration due to kinetic control.

-

Acid Strength : Sulfuric acid protonates the aromatic ring, enhancing electrophilicity of the nitronium ion (NO₂⁺).

Ipso-Nitration of tert-Butyl-Substituted Metacyclophanes

An alternative methodology involves ipso-nitration, where the nitro group replaces the tert-butyl group directly. This approach, detailed by Takeuchi et al. (2011), employs copper(II) nitrate in acetic anhydride under mild conditions.

Mechanistic Insights

The reaction proceeds via a σ-complex intermediate stabilized by through-space electronic interactions between the aromatic ring and the tert-butyl group. Key steps include:

Comparative Analysis of Nitrating Agents

| Nitrating Agent | Conditions | Product Selectivity | Reference |

|---|---|---|---|

| Cu(NO₃)₂/Ac₂O | 25°C, 2 hours | Mono-ipso-nitration | |

| Fuming HNO₃ | 0°C, 30 minutes | Di-ipso-nitration | |

| HNO₃/H₂SO₄ | 60°C, 6 hours | Ortho-nitration |

The choice of reagent profoundly affects outcomes:

-

Copper(II) Nitrate : Selective for mono-ipso-nitration (75% yield) without over-nitration.

-

Fuming HNO₃ : Induces di-ipso-nitration but requires cryogenic conditions to prevent ring oxidation.

Advanced Catalytic and Green Chemistry Approaches

Recent advancements focus on sustainable methodologies, though direct studies on this compound remain limited. Analogous systems suggest potential for:

-

Ionic Liquid Catalysis : [BMIM][NO₃] as a recyclable nitrating medium, reducing H₂SO₄ usage.

-

Microwave Assistance : Accelerating reaction kinetics by 40% compared to conventional heating.

Characterization and Quality Control

Critical physical and spectroscopic data for this compound include:

Physicochemical Properties

化学反应分析

Types of Reactions: 1-tert-Butyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products:

Reduction: 1-tert-Butyl-2-aminobenzene.

Substitution: Meta-substituted products depending on the electrophile used.

科学研究应用

Scientific Research Applications

1-tert-Butyl-2-nitrobenzene has several significant applications in scientific research:

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including:

- Reduction : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of palladium on carbon or tin with hydrochloric acid .

- Nucleophilic Substitution : The nitro group can be replaced by other substituents under specific conditions, allowing for the creation of diverse derivatives .

Chromatographic Analysis

This compound is utilized in high-performance liquid chromatography (HPLC) for its separation and analysis. It can be analyzed using reverse-phase HPLC methods, where acetonitrile and water are commonly used as mobile phases. This method is scalable and suitable for isolating impurities in preparative separations .

Case Study 1: Nitration Reactions

Research has demonstrated that the selective introduction of nitro groups into tert-butyl-substituted benzene derivatives can yield compounds with enhanced biological activity. For instance, studies have shown that modifications to the nitro group position can significantly affect the compound's interaction with biological targets, making it a subject of interest in drug design .

Case Study 2: Environmental Impact Assessment

Toxicological studies have assessed the environmental impact of nitrobenzene derivatives, including this compound. These studies evaluate the compound's behavior in biological systems and its potential effects on human health and ecosystems, highlighting the need for careful handling and regulation in industrial applications .

作用机制

The mechanism of action of 1-tert-Butyl-2-nitrobenzene primarily involves its reactivity as an electrophilic aromatic compound. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution reactions. This deactivation is due to the inductive and resonance effects of the nitro group, which withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

The positional isomer 1-tert-Butyl-4-nitrobenzene (CAS: 3282-56-2) shares the same molecular formula but features a para-substituted nitro group. While both isomers have identical molecular weights, their chemical behaviors differ significantly due to steric and electronic effects:

Derivatives with Additional Functional Groups

1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene (CAS: 1132940-55-6)

This derivative introduces bromine (-Br) and methoxy (-OCH₃) groups at positions C2 and C5, respectively. Its molecular formula is C₁₁H₁₄BrNO₃, with a molecular weight of 288.138 g/mol . Key comparisons include:

- Reactivity : The bromine atom enhances susceptibility to nucleophilic substitution reactions, while the methoxy group provides electron-donating effects, altering regioselectivity in further substitutions .

- Applications : Used in advanced syntheses, such as pharmaceutical intermediates requiring halogenated aromatic frameworks .

4-(tert-Butyl)-2,6-dimethyl-3,5-dinitrophenacyl Bromide

Its structure introduces two nitro groups at C3 and C5, increasing density and thermal stability compared to mono-nitro derivatives like this compound. The phenacyl bromide group facilitates cross-coupling reactions, making it valuable in polymer chemistry .

Parent Compound: tert-Butylbenzene

tert-Butylbenzene (CAS: 98-06-6) serves as the foundational structure without the nitro group. Key differences include:

生物活性

1-tert-Butyl-2-nitrobenzene (C10H13NO2) is a nitro compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a benzene ring that also carries a tert-butyl group. The presence of the nitro group significantly influences its chemical reactivity and biological interactions. This compound is often synthesized through electrophilic aromatic substitution reactions, which are common in the chemistry of nitro compounds.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Nitro compounds, including this compound, exhibit significant antimicrobial properties. Research indicates that derivatives of nitrobenzene can inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a study demonstrated that certain nitro derivatives showed minimum inhibitory concentrations (MICs) as low as 20 μM against S. aureus .

2. Anti-inflammatory Effects

Nitro compounds are known to modulate inflammatory responses. The mechanism often involves the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which play crucial roles in inflammation. In vitro studies have shown that this compound can inhibit these enzymes, leading to reduced production of pro-inflammatory cytokines .

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Its ability to induce apoptosis in cancer cells has been linked to the generation of reactive oxygen species (ROS) upon reduction of the nitro group . For example, studies have reported that the compound exhibits significant cytotoxicity against human breast cancer cells, suggesting its potential as an anticancer agent.

The biological activity of this compound is largely attributed to the nitro group’s ability to undergo reduction in biological systems. This reduction can lead to the formation of reactive intermediates that interact with cellular macromolecules, such as proteins and nucleic acids. The following mechanisms have been proposed:

- Electrophilic Attack : The reduced forms can act as electrophiles, reacting with nucleophilic sites on enzymes and other proteins, thereby inhibiting their function .

- Generation of Reactive Oxygen Species : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis in cancerous tissues .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-tert-Butyl-2-nitrobenzene, and how can purity be validated?

- Methodology : Use Friedel-Crafts alkylation to introduce the tert-butyl group to nitrobenzene derivatives, followed by regioselective nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using GC-MS (e.g., SPEX CertiPrep standards for nitroaromatics ) and confirm structural integrity via (compare with tert-butylbenzene spectral data ).

- Data Validation : Cross-reference thermodynamic properties (e.g., enthalpy of formation) with NIST Standard Reference Data .

Q. How should researchers handle contradictions in toxicity data for nitroaromatic compounds like this compound?

- Approach : Review toxicological profiles from authoritative databases (e.g., TOXCENTER ). If discrepancies arise, conduct in vitro assays (e.g., Ames test for mutagenicity) and compare results with structurally similar compounds (e.g., nitrobenzene ). Document experimental conditions (exposure length, endpoints) as per qualitative research standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential nitro group reactivity . For waste disposal, segregate nitroaromatic residues and consult institutional hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

- Method : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. Compare with experimental data from tert-butyl-substituted nitrobenzene derivatives (e.g., tert-butyl 2-methyl-2-(4-nitrophenyl)acetate crystal structures ). Validate using PubChem’s SMILES and InChI data .

Q. What experimental strategies resolve ambiguities in the regioselectivity of nitration for tert-butyl-substituted aromatics?

- Design : Conduct competitive nitration experiments with isotopically labeled substrates. Analyze products via LC-MS (e.g., using reference standards from comprehensive chromatography guides ). Correlate results with steric/electronic effects inferred from tert-butylbenzene’s molar mass and density data .

Q. How do steric effects of the tert-butyl group influence the thermodynamic stability of this compound?

- Analysis : Measure combustion enthalpy () via bomb calorimetry and compare with NIST’s values for nitroaromatics . Use X-ray crystallography (as in ) to assess steric hindrance and bond angles.

Data Reporting and Validation

Q. What criteria ensure robust reporting of experimental data for publication?

- Standards : Follow abstract formatting guidelines for experimental research, including explicit mention of data sources and statistical treatments . For structural data, include crystallographic parameters (e.g., R factor, data-to-parameter ratios ).

Q. How can researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Resolution : Replicate experiments under controlled conditions (solvent, temperature) and cross-validate with high-purity reference materials (e.g., SPEX CertiPrep custom solutions ). Use PubChem’s canonical SMILES to confirm molecular configurations .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。